molecular formula C20H27ClN2O3S B11235576 N-(bicyclo[2.2.1]hept-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(bicyclo[2.2.1]hept-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11235576
M. Wt: 411.0 g/mol
InChI Key: YZBKVDPEILMMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{BICYCLO[221]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique bicyclo[221]heptane structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with 3,4-diethoxycyclobut-3-ene-1,2-dione to form intermediate compounds. These intermediates are then reacted with 2-chlorophenylmethanesulfonyl chloride under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, such as improved yields and reaction efficiencies.

Chemical Reactions Analysis

Types of Reactions

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The bicyclo[2.2.1]heptane moiety can be subjected to oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the bicyclo[2.2.1]heptane ring structure.

Scientific Research Applications

N-{BICYCLO[22

Mechanism of Action

The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with the CXCR2 receptor. By acting as a CXCR2 antagonist, the compound inhibits the receptor’s activity, which is implicated in cancer metastasis. This inhibition can reduce the proliferation and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its bicyclo[2.2.1]heptane structure, which imparts distinct chemical and biological properties. This structure enhances its stability and selectivity as a CXCR2 antagonist, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C20H27ClN2O3S

Molecular Weight

411.0 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H27ClN2O3S/c21-18-6-2-1-4-17(18)13-27(25,26)23-9-3-5-16(12-23)20(24)22-19-11-14-7-8-15(19)10-14/h1-2,4,6,14-16,19H,3,5,7-13H2,(H,22,24)

InChI Key

YZBKVDPEILMMTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3CC4CCC3C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.